![molecular formula C23H25N3O6 B2943659 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate CAS No. 1351658-41-7](/img/structure/B2943659.png)

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

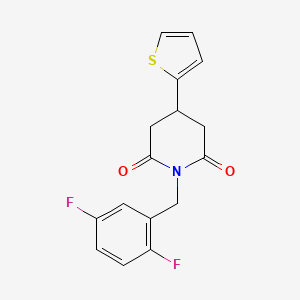

The compound “1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate” is a complex organic molecule. It contains a benzimidazole moiety, which is a heterocyclic aromatic compound that is a fusion of benzene and imidazole . The benzimidazole moiety is known for its broad range of chemical and biological properties . This compound also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a benzimidazole moiety, a piperidine ring, and a phenoxyethanone group . The benzimidazole moiety is a five-membered heterocyclic ring with two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom .Wissenschaftliche Forschungsanwendungen

Electrochemical and Quantum Chemical Studies

Research on benzimidazole derivatives, including compounds structurally similar to the one , has demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments. These compounds' efficiency improves with concentration and is supported by electrochemical techniques and quantum chemical calculations, indicating their potential for industrial applications in corrosion protection (Yadav et al., 2016).

Green Chemistry Applications

In another study, imidazole-containing benzodiazepines were synthesized using a green chemistry approach, employing polyethylene glycol (PEG-400) as a reaction medium. This process is noted for its environmental friendliness, easy work-up, and high yields, suggesting the compound's role in the development of green synthetic methods (Konda et al., 2011).

Anticancer Applications

A specific derivative was evaluated for its potential in cancer treatment through boron neutron capture therapy. The synthesis process aimed to develop effective therapeutic agents for cancer, indicating the versatility of benzimidazole derivatives in medical applications (Argentini et al., 1998).

Synthesis of Novel Compounds

Benzimidazole and imidazole derivatives have been synthesized for various applications, including novel materials and potential pharmaceutical agents. These compounds' design and synthesis highlight the chemical's role in contributing to new molecular architectures with potential utility in multiple scientific domains (Goli-Garmroodi et al., 2015).

Eigenschaften

IUPAC Name |

1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-phenoxyethanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2.C2H2O4/c25-21(15-26-18-6-2-1-3-7-18)23-12-10-17(11-13-23)14-24-16-22-19-8-4-5-9-20(19)24;3-1(4)2(5)6/h1-9,16-17H,10-15H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLVVTQVFVQZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)COC4=CC=CC=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B2943578.png)

![N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2943581.png)

![5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2943587.png)

![(E)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2943590.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2943591.png)

![1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2943593.png)

![3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride](/img/structure/B2943595.png)

![N-[(5-bromopyrazin-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B2943597.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2943598.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2943599.png)